molecular formula C32H46N6O7 B12531028 Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- CAS No. 851164-98-2

Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl-

Cat. No.: B12531028
CAS No.: 851164-98-2
M. Wt: 626.7 g/mol
InChI Key: PWLWIVVRFRQKRI-ZYEMSUIVSA-N
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Description

The compound Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- is a modified glycine derivative featuring a 3-aminopropyl group linked to a tetrapeptide sequence (L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl). Such hybrid molecules are often explored for their interactions with biological targets, such as enzymes or receptors, or for material science applications like metal ion binding.

Properties

CAS No.

851164-98-2

Molecular Formula

C32H46N6O7

Molecular Weight

626.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C32H46N6O7/c1-20(2)16-25(31(44)38-26(30(43)35-19-28(40)41)18-23-10-12-24(39)13-11-23)37-32(45)27(17-22-8-5-4-6-9-22)36-29(42)21(3)34-15-7-14-33/h4-6,8-13,20-21,25-27,34,39H,7,14-19,33H2,1-3H3,(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,40,41)/t21-,25-,26-,27-/m0/s1

InChI Key

PWLWIVVRFRQKRI-ZYEMSUIVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)O)NCCCN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosyl residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosyl residue can lead to the formation of dityrosine, while reduction can yield free thiols from disulfide bonds.

Scientific Research Applications

Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The N-(3-aminopropyl) group may enhance its binding affinity and specificity. Pathways involved include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Features Primary Applications/Findings Reference
Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- Not explicitly provided ~600–650 (estimated) 3-aminopropyl, tetrapeptide (Ala-Phe-Leu-Tyr) Hypothesized roles in peptide-based therapeutics or biomaterials (inferred from analogs) N/A
N-(3-aminopropyl)-1,10-diaminodecane trihydrochloride C₁₃H₃₄Cl₃N₄ 369.8 Linear diamine with aminopropyl and decane chain Used as an internal standard in polyamine oxidase (mPAO) assays due to non-reactivity with enzymes
N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (e.g., 1c) C₃₉H₆₆N₄O₃ 662.97 Piperazinyl, acetyl, betulinic acid derivative Antimalarial activity (IC₅₀ = 220 nM), attributed to piperazine-enhanced solubility and target binding
N-(3-aminopropyl)-2-pipecoline resin Polymer-functionalized N/A 3-aminopropyl, pipecoline heterocycle Ag(I) sorption capacity: 105.4 mg/g; selective recovery of Ag(I) over Pb(II) in chloride solutions
Ispinesib Mesylate (N-(3-aminopropyl)-benzamide derivative) C₃₁H₃₇ClN₄O₅S 613.20 Quinazolinyl, benzamide, methanesulfonate Antiepileptic drug (kinesin inhibitor); demonstrates therapeutic targeting of cellular machinery
Glycine, N-[N-(N-L-tyrosyl-L-alanyl)-L-alanyl]- C₁₇H₂₄N₄O₆ 380.40 Tripeptide (Tyr-Ala-Ala) Shorter peptide chain; synthetic routes analyzed for biomedical research (specific applications not detailed in evidence)

Key Findings from Comparative Analysis

Bioactivity and Therapeutic Potential: The piperazinyl-aminopropyl derivative (1c) exhibits potent antimalarial activity (IC₅₀ = 220 nM), outperforming acetylated aglycones (IC₅₀ = 4–15 µM) . This highlights the role of heterocyclic groups in enhancing bioactivity, a feature absent in the target glycine derivative. Ispinesib Mesylate’s kinesin inhibition demonstrates the pharmaceutical relevance of 3-aminopropyl-linked aromatic systems .

Industrial/Material Applications: N-(3-aminopropyl)-2-pipecoline resin achieves Ag(I) sorption capacities of 105.4 mg/g, driven by chelation between Ag(I) and heterocyclic nitrogen atoms . The target compound’s tetrapeptide may offer alternative metal-binding sites (e.g., tyrosine’s phenol group), but this remains unexplored in the evidence.

Structural Influences on Function: The shorter peptide chain in Glycine, N-[N-(N-L-tyrosyl-L-alanyl)-L-alanyl]- (MW = 380.4 g/mol) contrasts with the target compound’s larger size (~600–650 g/mol), which may affect membrane permeability or solubility in biological systems . Linear diamine analogs (e.g., N-(3-aminopropyl)-1,10-diaminodecane) lack peptide components, limiting their utility in targeted biological interactions but enhancing stability in analytical workflows .

Biological Activity

Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- is a complex peptide with potential biological activities that warrant detailed exploration. This article synthesizes available research findings on its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound is a peptide composed of five amino acids: alanine, phenylalanine, leucine, tyrosine, and glycine, with an additional 3-aminopropyl group. Its structure can influence its biological activity significantly due to the interactions between the side chains of the amino acids.

Antimicrobial Effects

Recent studies have indicated that certain amino acid complexes exhibit antimicrobial properties. For instance, research published in the Libyan Journal of Basic Sciences highlighted the effects of amino acids on various bacterial strains. While specific data on this compound was not directly referenced, the general trend suggests that peptides containing aromatic and hydrophobic amino acids tend to exhibit enhanced antimicrobial activity .

Neuroprotective Properties

Peptides similar to Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- are known for their neuroprotective effects. The presence of tyrosine and phenylalanine may contribute to antioxidant properties, which can protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role.

Hormonal Regulation

Peptides have been shown to influence hormonal responses in various studies. The interaction of this compound with receptors involved in hormonal signaling pathways could suggest potential roles in metabolic regulation or appetite control. Further investigation into its binding affinity and receptor interactions would be necessary to elucidate these effects.

Receptor Interaction

The biological activity of peptides often involves binding to specific receptors, triggering downstream signaling pathways. For Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl-, potential targets may include neurotransmitter receptors or hormone receptors. Understanding these interactions is crucial for determining the therapeutic potential of this compound.

Enzymatic Modulation

Peptides can also act as enzyme inhibitors or activators. The amino acid composition may allow this compound to modulate enzymatic pathways involved in metabolism or signaling. Investigating its effects on specific enzymes could provide insights into its biological roles.

Case Studies

StudyFindings
Libyan Journal of Basic SciencesDemonstrated antimicrobial activity of amino acid complexes against various bacteria .
Neuroprotective StudiesSimilar peptides have shown protective effects against oxidative stress in neuronal cells; further studies needed for direct evidence .

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